1,3-Butadiene, 2,3-di(tert-butyl)-

Description

Significance and Context within Highly Substituted Diene Systems

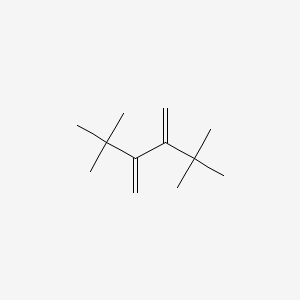

1,3-Butadiene (B125203), 2,3-di(tert-butyl)- is a prime example of a highly substituted conjugated diene. The defining feature of this molecule is the presence of two sterically demanding tert-butyl groups at the C2 and C3 positions of the butadiene backbone. This substitution pattern leads to significant intramolecular strain and dictates the conformational preferences of the diene system.

In the context of highly substituted dienes, this compound is of particular interest due to its dramatically altered reactivity compared to its parent, 1,3-butadiene. The bulky tert-butyl groups enforce a rigid, non-planar conformation, which has profound implications for reactions that require a specific spatial arrangement of the diene's π-orbitals. Consequently, 2,3-di(tert-butyl)-1,3-butadiene has become a textbook example to illustrate the power of steric hindrance in controlling chemical reactions, most notably the Diels-Alder reaction. nih.govnist.govnist.govbrainly.comquora.comchegg.com Its extreme unreactivity under typical Diels-Alder conditions highlights the critical requirement for the diene to adopt a planar s-cis conformation for the reaction to proceed. nih.govnist.govnist.govbrainly.comquora.comchegg.com

The study of such sterically hindered dienes provides valuable insights into reaction mechanisms and the limits of chemical reactivity. It allows for the systematic investigation of how increasing steric bulk around a reactive core can modulate or even completely suppress expected chemical transformations.

Historical Perspective on its Synthesis and Initial Characterization

The synthesis of sterically hindered dienes has been a topic of interest for organic chemists for many decades. While the precise first synthesis of 2,3-di(tert-butyl)-1,3-butadiene is not extensively documented in readily available literature, its preparation is conceptually linked to established methods for creating substituted butadienes. A common and logical approach involves the dehydration of the corresponding diol, 2,3-di(tert-butyl)-2,3-butanediol. This precursor can be synthesized through the pinacol (B44631) coupling of pinacolone (B1678379).

The initial characterization of such a molecule would have focused on establishing its structure and observing its unique properties, particularly its thermal stability and its reluctance to undergo reactions typical of conjugated dienes. Early investigations into sterically hindered systems laid the groundwork for a more nuanced understanding of how molecular structure governs reactivity.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 1,3-Butadiene, 2,3-di(tert-butyl)-.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ | nih.govnist.gov |

| Molecular Weight | 166.30 g/mol | nih.govnist.gov |

| CAS Number | 3378-20-9 | nih.govnist.gov |

| Boiling Point | 196 °C at 760 mmHg | lookchem.com |

| Density | 0.768 g/cm³ | lookchem.com |

| Vapor Pressure | 0.571 mmHg at 25°C | lookchem.com |

| Flash Point | 64.9 °C | lookchem.com |

Spectroscopic Data

Detailed experimental spectroscopic data for 1,3-butadiene, 2,3-di(tert-butyl)- is not widely available in public databases. However, based on its structure, the expected spectroscopic characteristics can be inferred. For illustrative purposes, data for the related, less-hindered compound 2,3-dimethyl-1,3-butadiene (B165502) is provided below. It is important to note that the chemical shifts and fragmentation patterns for 2,3-di(tert-butyl)-1,3-butadiene would differ due to the electronic and steric influence of the tert-butyl groups.

Table of Spectroscopic Data for 2,3-Dimethyl-1,3-butadiene

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals for methyl and vinyl protons. |

| ¹³C NMR | Signals for sp² hybridized carbons of the double bonds and sp³ hybridized methyl carbons. |

| IR Spectroscopy | C-H stretching and bending, C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. nih.gov |

Detailed Research Findings

The overwhelming majority of research on 1,3-butadiene, 2,3-di(tert-butyl)- centers on its notable lack of reactivity in the Diels-Alder reaction. For a diene to participate in this powerful cycloaddition reaction, it must be able to adopt a planar s-cis conformation to allow for the concerted overlap of its π-orbitals with those of the dienophile.

In the case of 2,3-di(tert-butyl)-1,3-butadiene, the immense steric bulk of the two tert-butyl groups creates a significant barrier to rotation around the central C2-C3 single bond. The molecule is effectively locked in an s-trans or a skewed conformation, making the attainment of the required s-cis geometry energetically prohibitive. nih.govnist.govnist.govbrainly.comquora.comchegg.com This steric clash prevents the diene and dienophile from approaching each other in the correct orientation for the reaction to occur.

This extreme unreactivity serves as a powerful demonstration of steric effects in organic chemistry and is often used in educational settings to underscore the conformational requirements of pericyclic reactions. While its inertness in Diels-Alder reactions is its most cited characteristic, this property could potentially make it a useful, non-reactive bulky component in other chemical systems where its steric presence can be used to direct the outcome of other transformations.

Structure

3D Structure

Properties

CAS No. |

3378-20-9 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-3,4-dimethylidenehexane |

InChI |

InChI=1S/C12H22/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |

InChI Key |

XOJJYBDDNRTSIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=C)C(=C)C(C)(C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 1,3 Butadiene, 2,3 Di Tert Butyl

Molecular Geometry and Conformations

The geometry of 1,3-Butadiene (B125203), 2,3-di(tert-butyl)- is largely governed by the rotational freedom around the central C2-C3 single bond. This rotation gives rise to different conformers, primarily the s-cis and s-trans forms, which have significant implications for the molecule's stability and reactivity. ucalgary.cavedantu.com

Analysis of s-cis and s-trans Conformational Preferences

Conjugated dienes can exist in two principal planar conformations: s-trans, where the double bonds are on opposite sides of the central single bond, and s-cis, where they are on the same side. masterorganicchemistry.com For the parent 1,3-butadiene, the s-trans conformation is more stable than the s-cis form by approximately 2.3 to 2.9 kcal/mol. masterorganicchemistry.comlibretexts.org This preference is due to reduced steric repulsion between the hydrogen atoms at the C1 and C4 positions in the s-trans arrangement. ucalgary.camasterorganicchemistry.com

In the case of 1,3-Butadiene, 2,3-di(tert-butyl)-, the presence of the exceedingly bulky tert-butyl groups at the C2 and C3 positions drastically exacerbates the steric hindrance. vaia.com Consequently, the s-cis conformation is highly disfavored as it would force the two large tert-butyl groups into close proximity, leading to severe van der Waals repulsion. masterorganicchemistry.com This makes the s-trans conformation overwhelmingly the preferred and practically exclusive conformer for this molecule. vaia.combrainly.com This strong preference for the s-trans form is the primary reason for its extreme unreactivity in Diels-Alder reactions, which require the diene to adopt an s-cis conformation to react. masterorganicchemistry.combrainly.com

| Conformer | Relative Stability in 1,3-Butadiene | Expected Relative Stability in 2,3-di(tert-butyl)-1,3-butadiene |

| s-trans | More Stable | Overwhelmingly More Stable |

| s-cis | Less Stable | Highly Unstable/Disfavored |

Steric Hindrance Effects on Molecular Conformation Induced by tert-Butyl Groups

Steric hindrance refers to the spatial congestion caused by bulky chemical groups that can impede bond rotations and influence molecular shape. vaia.com The tert-butyl group is one of the most sterically demanding alkyl groups. vaia.com When two such groups are placed on the adjacent C2 and C3 carbons of a 1,3-butadiene skeleton, their sheer size creates a significant physical barrier that dictates the molecule's conformation. vaia.combrainly.com

The primary effect of this steric hindrance is the prevention of rotation around the central C2-C3 single bond to achieve the s-cis state. vaia.com In the s-cis conformation, the internuclear distance between the bulky tert-butyl groups would be prohibitively small, resulting in a massive increase in steric strain energy. Therefore, the molecule is effectively "locked" into the more relaxed s-trans conformation where the tert-butyl groups are positioned far from each other, minimizing steric clashes. masterorganicchemistry.comvaia.com This profound steric effect underscores how substituent size can fundamentally control molecular geometry and, by extension, chemical behavior. vaia.com

Torsional Potential Energy Surface Analysis

The torsional potential energy surface (PES) maps the energy of a molecule as a function of the dihedral angle of rotation around one or more bonds. proquest.com For a conjugated diene, the PES for rotation around the C2-C3 bond reveals the relative energies of the s-cis and s-trans conformers and the energy barriers separating them. researchgate.net

For the parent 1,3-butadiene, computational studies using methods like Density Functional Theory (DFT) show that the s-trans conformation is the global minimum on the potential energy surface. researchgate.net The s-cis conformation is a local minimum or a high-energy plateau, and there is a rotational barrier between them. libretexts.orgstackexchange.com

In 1,3-Butadiene, 2,3-di(tert-butyl)-, the torsional potential energy surface would be dramatically altered. The energy of the s-cis conformation (dihedral angle of 0°) would be exceptionally high due to the severe steric repulsion between the tert-butyl groups. masterorganicchemistry.com This would create a very steep wall on the PES, making the s-cis state virtually inaccessible. The global energy minimum would correspond to a planar or near-planar s-trans conformation (dihedral angle of 180°). The energy barrier to rotate from s-trans towards the s-cis form would be significantly higher than in unsubstituted butadiene, effectively preventing interconversion. masterorganicchemistry.com

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques are invaluable for elucidating the three-dimensional structure of molecules and confirming conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of atoms in a molecule. For 1,3-Butadiene, 2,3-di(tert-butyl)-, the symmetry of the predominant s-trans conformer would lead to a relatively simple spectrum.

¹H NMR: One would expect to see a signal for the eighteen equivalent protons of the two tert-butyl groups and signals for the four vinyl protons at the C1 and C4 positions.

¹³C NMR: The spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the sp² carbons at C2 and C3, and the sp² carbons at C1 and C4.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for conformational analysis. mdpi.com A NOESY experiment detects through-space interactions between protons that are close to each other. In the case of 1,3-Butadiene, 2,3-di(tert-butyl)-, a NOESY spectrum would be expected to show correlations between the protons of the tert-butyl groups and the adjacent vinyl protons. Crucially, the absence of NOE cross-peaks between the two tert-butyl groups would provide strong experimental evidence for the exclusive presence of the s-trans conformation. mdpi.com

| Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key NOESY Observation |

| Signal for -C(CH₃)₃ protons | Signal for -C (CH₃)₃ | No cross-peak between the two tert-butyl groups, confirming s-trans conformation. |

| Signals for =CH₂ protons | Signal for -C(CH₃ )₃ | |

| Signal for =C (t-Bu) | ||

| Signal for =CH₂ |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to molecular structure and symmetry. The s-trans and s-cis conformers of a diene have different symmetries, which leads to different selection rules for their vibrational transitions. researchgate.net

The s-trans conformer of 1,3-butadiene belongs to the C₂h point group and has a center of symmetry. Due to the rule of mutual exclusion, vibrations that are IR active are Raman inactive, and vice versa. researchgate.net The s-cis conformer belongs to the C₂v point group and does not have a center of inversion, so some vibrations can be both IR and Raman active.

For 1,3-Butadiene, 2,3-di(tert-butyl)-, which exists almost exclusively in the s-trans form, the vibrational spectrum would be expected to be characteristic of a molecule with a center of symmetry. vaia.com For instance, the symmetric C=C stretching mode would be strongly active in the Raman spectrum but forbidden in the IR spectrum, while the antisymmetric C=C stretch would be strong in the IR but inactive in the Raman. Observing a spectrum consistent with the mutual exclusion rule would provide compelling evidence for the dominance of the centrosymmetric s-trans conformer. researchgate.netnih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Conjugation Effects

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a powerful tool for probing the extent of conjugation in a molecule. Conjugated systems, like 1,3-butadiene, exhibit characteristic π → π* transitions. The wavelength of maximum absorbance (λmax) for 1,3-butadiene is approximately 217 nm. libretexts.org When conjugation is extended, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths. libretexts.org

Conversely, when conjugation is inhibited by steric effects, as is the case with 2,3-di(tert-butyl)-1,3-butadiene, a hypsochromic (blue) shift is observed. The steric strain from the bulky tert-butyl groups forces the diene system into a non-planar conformation. This twisting increases the energy gap between the HOMO and LUMO, causing the π → π* transition to occur at a shorter wavelength and with reduced intensity (hypochromic effect) compared to a planar diene. The UV spectrum of a sterically hindered diene does not reflect the full extension of the π-system that would be expected if it were planar. researchgate.net

| Compound | Conformation | λmax (nm) | Effect of Substitution |

| 1,3-Butadiene | Predominantly s-trans, planar | 217 | Reference for conjugated diene |

| 1,3,5-Hexatriene (B1211904) | Planar, extended conjugation | 258 | Bathochromic shift (extended conjugation) |

| 1,3-Butadiene, 2,3-di(tert-butyl)- | Non-planar, twisted | < 217 (predicted) | Hypsochromic shift (steric hindrance) |

This table illustrates the effect of conjugation and steric hindrance on the UV-Vis absorption maxima. Data for 1,3-butadiene and 1,3,5-hexatriene are from established sources. libretexts.org The value for 2,3-di(tert-butyl)-1,3-butadiene is a prediction based on the principles of steric inhibition of resonance.

Crystallographic Analysis of Related Bulky Diene Derivatives

| Structural Parameter | Typical Value (Planar Conjugated Diene) | Expected Value (2,3-di(tert-butyl)-1,3-butadiene) | Rationale |

| C=C-C=C Dihedral Angle | ~180° (s-trans) or ~0° (s-cis) | Significantly deviated from 0° or 180° | To minimize steric repulsion between tert-butyl groups. |

| C2-C3 Bond Length | ~1.46-1.48 Å | Likely elongated (>1.48 Å) | Reduced p-orbital overlap weakens the partial double-bond character. |

This table presents expected structural parameters for 2,3-di-tert-butyl-1,3-butadiene based on principles of steric hindrance and analysis of related bulky molecules.

Synthesis Methodologies for 1,3 Butadiene, 2,3 Di Tert Butyl and Analogues

Strategies for the Introduction of Sterically Demanding tert-Butyl Groups

The incorporation of bulky tert-butyl groups onto a butadiene framework is a non-trivial synthetic step. One of the primary strategies involves the use of organometallic reagents, particularly Grignard reagents. acs.orgnih.gov The reaction of a suitable precursor with a tert-butyl Grignard reagent (tert-butylmagnesium halide) can introduce the bulky alkyl group. acs.orgnih.gov However, the steric hindrance of the tert-butyl group itself can impede the reaction, often leading to low yields or the formation of side products.

Another approach involves the reductive coupling of ketones. The McMurry reaction, for instance, utilizes low-valent titanium to couple two ketone molecules to form an alkene. chem-station.comwikipedia.orgorganic-chemistry.org In the context of 2,3-di(tert-butyl)-1,3-butadiene, the reductive dimerization of pinacolone (B1678379) (3,3-dimethyl-2-butanone) could theoretically yield the desired diene. wikipedia.org This method is particularly suited for creating symmetrical, sterically hindered alkenes.

Furthermore, the synthesis of precursors already containing the tert-butyl groups is a viable strategy. For example, the synthesis of 2,3-bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene has been achieved through the bromination of a substituted butene followed by elimination with zinc powder. researchgate.net While this example features substituted phenyl rings, the core principle of building the diene from a precursor already bearing the bulky substituents is a key strategy.

Stereoselective Synthesis Approaches to Substituted Butadienes

Achieving stereoselectivity in the synthesis of substituted butadienes is crucial, as the E/Z configuration of the double bonds significantly impacts the molecule's properties and reactivity. For dienes with less steric hindrance, various methods have been developed. Iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents has been shown to produce a variety of substituted 1,3-dienes with controllable stereoselectivity. nih.govacs.org

However, for a molecule like 1,3-butadiene (B125203), 2,3-di(tert-butyl)-, the primary challenge lies in its formation rather than controlling the stereochemistry of the terminal double bonds, as they are exocyclic methylene (B1212753) groups. The extreme steric hindrance imposed by the two tert-butyl groups forces the diene system into a non-planar, twisted conformation. researchgate.net This inherent conformational preference is a direct consequence of minimizing the steric repulsion between the bulky substituents.

Reaction Pathways and Mechanism of Formation of Bulky Diene Systems

The formation of highly substituted dienes often proceeds through mechanisms that can accommodate significant steric strain.

Pinacol (B44631) Rearrangement and Related Reactions: The pinacol rearrangement of 1,2-diols is a classic method for generating ketones and can be conceptually related to the synthesis of sterically hindered alkenes. wikipedia.orgbyjus.commasterorganicchemistry.com The reductive coupling of ketones, such as the McMurry reaction, proceeds via a pinacolate intermediate, which is a 1,2-diolate. wikipedia.org The mechanism involves the single-electron transfer from a low-valent titanium species to the carbonyl groups of two ketone molecules. This generates radical anions that couple to form the pinacolate. Subsequent deoxygenation of the pinacolate by the oxophilic titanium reagent yields the alkene. wikipedia.orgorganic-chemistry.org In the case of pinacolone, this would lead to the formation of 2,3-di(tert-butyl)-2,3-butanediol as an intermediate, which upon further reaction would yield the target diene.

Grignard Reagent Addition and Elimination: When employing Grignard reagents, the reaction pathway typically involves the nucleophilic addition of the tert-butyl carbanion to an electrophilic center on a precursor molecule. acs.org This is often followed by an elimination step to generate the double bond. For instance, a two-step procedure for preparing 2-alkyl-1,3-butadienes involves the SN2' substitution of a cuprate (B13416276) reagent to 1,4-dibromo-2-butene, followed by dehydrohalogenation to yield the diene. nih.gov Adapting such a method for the synthesis of 2,3-di(tert-butyl)-1,3-butadiene would be challenging due to the steric hindrance at the 2 and 3 positions.

Challenges in the High-Purity Synthesis of Highly Substituted 1,3-Butadienes

The synthesis of 1,3-butadiene, 2,3-di(tert-butyl)- is fraught with challenges that primarily stem from the severe steric hindrance imposed by the tert-butyl groups.

Low Reactivity and Yields: The bulky nature of the tert-butyl groups significantly hinders the approach of reagents, leading to slow reaction rates and often low yields. researchgate.net The transition states leading to the desired product are high in energy due to steric repulsion, making the reaction kinetically unfavorable.

Side Reactions: The high steric strain can also promote alternative reaction pathways, leading to the formation of undesired side products. For instance, in Grignard reactions, elimination reactions might be favored over the desired substitution.

Purification Difficulties: The separation of the desired sterically hindered diene from starting materials and byproducts can be challenging. The physical properties of the target compound may be similar to those of the impurities, making purification by standard techniques like distillation or chromatography difficult.

Conformational Constraints: The severe steric clash between the two tert-butyl groups forces the diene out of the preferred planar s-cis or s-trans conformation. quora.comuci.edu This twisted conformation reduces the conjugation between the double bonds and makes the molecule less stable and more difficult to form. This inherent instability is a major hurdle in its synthesis.

The table below summarizes some of the synthetic approaches and the key challenges associated with the synthesis of sterically hindered butadienes.

| Synthesis Approach | Key Intermediates/Reagents | Major Challenges |

| Reductive Coupling of Ketones (e.g., McMurry Reaction) | Pinacolone, Low-valent titanium | Harsh reaction conditions, potential for side reactions. |

| Grignard Reagent-based Methods | tert-Butylmagnesium halide | Steric hindrance impeding reagent attack, low yields. |

| Synthesis from Pre-functionalized Precursors | Substituted butenes | Multi-step synthesis, potential for low overall yield. |

Reactivity and Reaction Mechanisms of 1,3 Butadiene, 2,3 Di Tert Butyl

Cycloaddition Reactions: Advanced Mechanistic Studies

The behavior of 2,3-di(tert-butyl)-1,3-butadiene in cycloaddition reactions, particularly the Diels-Alder reaction, is a classic example of steric inhibition. While the Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, the extreme steric bulk of the tert-butyl groups in this diene renders it remarkably unreactive under typical conditions.

Unreactivity in Diels-Alder Reactions: A Detailed Steric and Electronic Hindrance Analysis

The extreme unreactivity of 2,3-di(tert-butyl)-1,3-butadiene in Diels-Alder reactions is a direct consequence of profound steric hindrance. The two bulky tert-butyl groups at the C2 and C3 positions create a significant physical barrier, preventing the close approach of a dienophile. This steric clash inhibits the necessary overlap between the π-orbitals of the diene and the dienophile, which is a fundamental requirement for the concerted [4+2] cycloaddition to occur.

Electronically, while the tert-butyl groups are weakly electron-donating, which would typically slightly increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene and favor a reaction with an electron-deficient dienophile, this electronic effect is overwhelmingly negated by the steric repulsion. The spatial arrangement of the tert-butyl groups effectively shields the π-system of the diene, making any potential electronic advantage irrelevant.

Impact of Steric Bulk on s-cis Conformation Requirement for Cycloadditions

A critical prerequisite for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where both double bonds are on the same side of the central single bond. This planar conformation allows for the proper alignment of the p-orbitals at the C1 and C4 positions to interact with the dienophile. However, in 2,3-di(tert-butyl)-1,3-butadiene, the large tert-butyl groups lead to severe steric strain in the s-cis conformation.

The molecule is strongly biased towards the more stable s-trans conformation, where the bulky substituents are positioned far apart. The energy barrier to rotate around the central C2-C3 single bond to achieve the necessary s-cis conformation is exceptionally high. This conformational rigidity and the energetic unfavorability of the reactive s-cis conformer are primary reasons for its lack of participation in Diels-Alder reactions. acs.orgacs.org

Theoretical Models of Activation Energy Barriers in Cycloaddition Reactions

While specific theoretical calculations for the activation energy of a Diels-Alder reaction with 2,3-di(tert-butyl)-1,3-butadiene are not widely reported, likely due to its known unreactivity, we can infer the expected impact of the tert-butyl groups. Theoretical studies on the parent Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene (B1197577) have established an experimental activation energy of approximately 27.5 kcal/mol.

For 2,3-di(tert-butyl)-1,3-butadiene, theoretical models would predict a dramatically higher activation energy barrier. This increase is attributed to two main factors:

Destabilization of the s-cis conformation: A significant amount of energy would be required to force the molecule into the sterically hindered s-cis conformation.

Steric repulsion in the transition state: Even if the s-cis conformation is achieved, the transition state of the cycloaddition would be highly destabilized due to the continued steric clash between the tert-butyl groups and the incoming dienophile.

Radical Reactions and Radical Anion Chemistry

In contrast to its inertness in cycloadditions, 2,3-di(tert-butyl)-1,3-butadiene exhibits interesting chemistry involving radical species. The steric shielding provided by the tert-butyl groups can, in this context, serve to protect the reactive intermediate, allowing for its generation and study.

Generation and Spectroscopic Characterization of Radical Anions

The radical anion of 2,3-di(tert-butyl)-1,3-butadiene has been successfully generated and studied. A common method for its preparation involves the reaction of the neutral compound with an alkali metal, such as potassium, rubidium, or cesium, in a suitable solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). acs.org These sterically protected radical anions have been found to be relatively persistent, facilitating their spectroscopic characterization. acs.org

Studies have shown that these radical anions form unusually tight ion pairs with the alkali-metal cations. acs.org This interaction is a key feature of their chemistry and is observable through spectroscopic techniques.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy of Radical Anions

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques for studying radical anions. For the radical anion of 2,3-di(tert-butyl)-1,3-butadiene, these methods have provided detailed information about the distribution of the unpaired electron and the structure of the ion pair in solution. acs.org

The ESR spectra of the radical anion of 2,3-di(tert-butyl)-1,3-butadiene, when paired with an alkali-metal cation (M+), exhibit hyperfine coupling to the metal nucleus. This coupling is a direct indication of the close association between the radical anion and its counterion. The magnitude of this coupling is notably large, further supporting the concept of a tight ion pair. acs.org

Below is a table summarizing the observed alkali-metal coupling constants for the radical anions of 2,3-di(tert-butyl)-1,3-butadiene (7•−) and, for comparison, 1,4-di-tert-butyl-1,3-butadiene (6•−). acs.org

| Radical Anion/Counterion | Coupling Constant (a in mT) |

| 6•−/K+ | 0.12 - 0.15 |

| 7•−/K+ | - |

| 6•−/Rb+ | 0.40 - 0.84 |

| 7•−/Rb+ | - |

| 6•−/Cs+ | 0.70 - 2.6 |

| 7•−/Cs+ | - |

| Data for 7•− with specific alkali metals were part of a broader study and are characterized by large coupling constants, though not individually tabulated in the provided abstract. |

ENDOR spectroscopy further refines the understanding of the hyperfine interactions within the radical anion, providing more precise coupling constants for the protons and confirming the structural assignments made from ESR data. These advanced spectroscopic studies are crucial for elucidating the subtle electronic and structural details of these sterically hindered radical species.

Ion Pairing Phenomena and Conformational Effects in Radical Anions

The radical anion of 2,3-di-tert-butyl-1,3-butadiene provides a compelling case study in ion pairing and conformational dynamics. Generated by the reaction of the neutral diene with alkali metals such as potassium, rubidium, or cesium in solvents like tetrahydrofuran (THF), this radical anion proves to be remarkably persistent, allowing for detailed spectroscopic analysis.

Electron spin resonance (ESR) and electron nuclear double resonance (ENDOR) studies reveal unusually large hyperfine coupling constants for the alkali-metal counterions (M+). This indicates the formation of tight or contact ion pairs, where the cation is held in close proximity to the radical anion. For instance, in THF, only tight ion pairs are observed with potassium, rubidium, and cesium cations. However, in 1,2-dimethoxyethane (DME) at very low temperatures, the potassium salt shows the coexistence of both tight and looser, solvent-separated ion pairs.

The steric crowding from the 2,3-di-tert-butyl groups forces a significant twist around the central C(2)–C(3) bond of the diene backbone. This conformational distortion is a key feature of the radical anion. In the formation of a tight ion pair, the conformation is thought to adjust to accommodate the cation. The alkali-metal cation is preferentially situated on the molecule's twofold axis, on the side opposite to the bulky tert-butyl groups, facilitating a close contact that is promoted by the specific spatial arrangement of the substituents. This interaction is so significant that the resulting ion pairs, [2,3-di(tert-butyl)-1,3-butadiene]•−/M+, exhibit distinct hyperfine splitting patterns.

Table 1: Alkali-Metal Nuclear Coupling Constants for Butadiene Radical Anion Ion Pairs

| Cation | Coupling Constant (a) in mT |

|---|---|

| 39K | 0.12–0.15 |

| 85Rb | 0.40–0.84 |

| 87Rb | 1.4–2.8 |

| 133Cs | 0.70–2.6 |

Data sourced from ESR/ENDOR studies of tight ion pairs.

Other Advanced Organic Transformations

Electrophilic Additions with Sterically Hindered Dienes

Electrophilic addition is a characteristic reaction of conjugated dienes, typically proceeding through a stable allylic carbocation intermediate to yield 1,2- and 1,4-addition products. libretexts.org For example, the reaction of 1,3-butadiene with hydrogen bromide (HBr) produces both 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.org The initial protonation of the diene at an end carbon (C1) generates a resonance-stabilized allylic cation, with the positive charge shared between the internal carbon (C2) and the other end carbon (C4). Subsequent attack by the bromide nucleophile at these positions leads to the product mixture. libretexts.org

However, the reactivity of 2,3-di-tert-butyl-1,3-butadiene deviates significantly from this pattern. The immense steric shielding provided by the tert-butyl groups at the C2 and C3 positions severely obstructs the approach of electrophiles. Research on the reactivity of this diene has shown that it is extremely unreactive in reactions that require the approach of a reagent to the diene system. For instance, it fails to yield addition products in peroxide- and light-induced reactions with agents like bromotrichloromethane. In one study, even after 3.5 hours of illumination in the presence of bromotrichloromethane, only 5% of the diene had reacted. This profound lack of reactivity suggests that the steric barriers are too high to permit the formation of the necessary carbocation intermediate for a standard electrophilic addition to occur. The physical bulk of the tert-butyl groups effectively prevents reagents from accessing the π-electron system of the double bonds.

Nucleophilic Additions and Substitutions in Diene Systems

Direct nucleophilic addition to the carbon-carbon double bonds of a neutral diene is electronically unfavorable, as the electron-rich π system repels nucleophiles. Such reactions are generally not a feature of diene chemistry unless the system is activated by strongly electron-withdrawing groups, which is not the case for 2,3-di-tert-butyl-1,3-butadiene.

The steric hindrance that plagues electrophilic attack also prevents nucleophiles from approaching the diene core. Experiments involving n-butyl mercaptan, for example, resulted in a quantitative recovery of the unreacted diene, highlighting its inertness towards this potential nucleophile under radical conditions.

The situation changes when considering the radical anion of 2,3-di-tert-butyl-1,3-butadiene. As an anion, it would electrostatically repel other nucleophiles. However, the radical anion itself can function as a potent electron donor and a nucleophile in certain contexts, such as in reactions with alkyl halides. vaia.com Nevertheless, for external nucleophiles, the combination of electronic repulsion and extreme steric hindrance makes direct addition or substitution on the 2,3-di-tert-butyl-1,3-butadiene framework highly improbable.

Catalytic Reactions and their Influence on 1,3-Butadiene, 2,3-di(tert-butyl)- Reactivity

Transition Metal Catalysis Involving Highly Substituted Butadienes

Despite significant steric bulk, highly substituted butadienes can coordinate with transition metals to form stable complexes and participate in catalytic transformations. The use of bulky substituents on the diene can, in fact, lead to stable bis(butadiene)metal derivatives. For example, stable complexes of the form [1,4-(Me₃C)₂C₄H₄]₂M have been synthesized for metals like titanium, vanadium, and cobalt. nih.gov The stability of such complexes demonstrates that the steric hindrance of the tert-butyl groups does not preclude coordination to a metal center.

The nature of the metal is crucial. For instance, density functional theory studies on tris(butadiene) complexes show that early second-row transition metals like zirconium and molybdenum favor structures with three separate tetrahapto butadiene ligands. nih.gov In contrast, later transition metals tend to induce coupling of the butadiene ligands into a larger C₁₂H₁₈ chain that coordinates to the metal. nih.gov

Titanium complexes, such as TiMe₂(dmpe)(η⁴-C₄H₄Ph₂), have been shown to be active in the catalytic dimerization of butadienes. illinois.edu These findings suggest that 2,3-di-tert-butyl-1,3-butadiene, while sterically demanding, could potentially serve as a ligand in various catalytic cycles, with its bulk influencing the geometry, stability, and subsequent reactivity of the organometallic intermediates.

Ligand Design for Modulating Reactivity in Diene Transformations

The success of transition metal-catalyzed transformations of dienes, such as telomerization and carbonylation, is highly dependent on the design of the ancillary ligands attached to the metal center. rsc.orgyoutube.com Ligands play a critical role in tuning the catalyst's activity and selectivity by modifying its steric and electronic properties. rsc.org

For a sterically demanding substrate like 2,3-di-tert-butyl-1,3-butadiene, ligand design becomes paramount. Key principles include:

Steric Tuning: The steric bulk of the ligands themselves must be carefully balanced. They need to be bulky enough to create a stable, coordinatively unsaturated metal center that can promote reactivity, but not so bulky as to prevent the hindered diene from coordinating. numberanalytics.com For instance, in palladium-catalyzed telomerization of 1,3-butadiene, sterically hindered phosphine (B1218219) ligands like triisopropylphosphine (B1582976) and tricyclohexylphosphine (B42057) were found to favor dimerization products over telomerization products. rsc.org

Bite Angle: For bidentate phosphine ligands, the natural bite angle influences the geometry at the metal center and can significantly affect catalytic activity. Increasing the bite angle of diphosphine ligands in certain palladium-catalyzed reactions has been shown to improve conversion rates. rsc.org

Electronic Effects: While often secondary to steric effects in diene catalysis, the electron-donating or -withdrawing properties of the ligand can influence the reactivity of the metal center and its affinity for the diene. rsc.org

For a substrate as hindered as 2,3-di-tert-butyl-1,3-butadiene, a successful catalyst would likely require a precisely engineered coordination sphere. This might involve ligands that are not excessively large but possess specific geometric constraints, such as a wide bite angle, to create a pocket that can accommodate the diene's bulky tert-butyl groups while still allowing for the electronic changes required for the catalytic cycle to proceed.

Theoretical and Computational Chemistry of 1,3 Butadiene, 2,3 Di Tert Butyl

Ab Initio and Density Functional Theory (DFT) Studies

First-principles calculations are fundamental to understanding molecules where experimental data may be scarce or difficult to obtain. For 1,3-butadiene (B125203), 2,3-di(tert-butyl)-, these methods elucidate how extreme steric hindrance fundamentally alters its properties compared to its parent compound, 1,3-butadiene.

Calculation of Conformational Energies and Barriers

The conformational landscape of 1,3-butadiene, 2,3-di(tert-butyl)- is dictated by the immense steric repulsion between the two bulky tert-butyl groups. Unlike 1,3-butadiene, which has stable s-trans and higher-energy s-gauche conformers, the 2,3-di-tert-butyl substituted derivative is unable to achieve planarity in either the s-cis or s-trans state.

The severe steric clash between the tert-butyl groups forces the C2-C3 single bond to twist significantly. scribd.compressbooks.pub This results in a locked, non-planar (gauche or skew) conformation as the ground state. The s-cis conformation, which is essential for reactivity in Diels-Alder reactions, is energetically inaccessible due to prohibitive steric strain. pressbooks.pubslideserve.com This conformational rigidity is the primary reason for its notable lack of reactivity in such cycloadditions. scribd.com

Gas electron diffraction studies on the related, mono-substituted 2-tert-butyl-1,3-butadiene have shown that it adopts a gauche conformation with a C1-C2-C3-C4 dihedral angle of approximately 32°, demonstrating that even a single tert-butyl group is sufficient to enforce non-planarity. researchgate.net It is therefore conclusive that the di-substituted compound also exists in a non-planar form.

While specific DFT-calculated values for the rotational barrier of the C2-C3 bond in 2,3-di(tert-butyl)-1,3-butadiene are not prominent in the literature, the barrier is expected to be substantially high, effectively locking the dihedral angle. The rotation of the tert-butyl groups themselves, however, is a key dynamic feature. In analogous sterically crowded molecules like 1,3,5-tri-tert-butylbenzene, the rotational barrier for a tert-butyl group, dominated by intermolecular interactions, has been measured to be in the range of 17-23 kJ/mol. brynmawr.edu

| Compound | Most Stable Conformer | Other Low-Energy Conformers | C2-C3 Rotational Barrier | Notes |

|---|---|---|---|---|

| 1,3-Butadiene | s-trans (planar) | s-gauche (non-planar) | ~15-25 kJ/mol | Freely rotates between conformers at room temperature. |

| 1,3-Butadiene, 2,3-di(tert-butyl)- | Skew / Gauche (non-planar) | s-cis and s-trans are high-energy transition states | Very High (estimated) | Effectively locked in a non-planar conformation due to steric hindrance. scribd.compressbooks.pub |

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

The electronic structure of 1,3-butadiene, 2,3-di(tert-butyl)- is fundamentally altered by its forced non-planar geometry. In a typical conjugated diene, the four p-orbitals on the sp²-hybridized carbons overlap to form four delocalized π molecular orbitals (π₁, π₂, π₃, π₄).

However, due to the large dihedral angle around the C2-C3 bond, the overlap between the p-orbitals on C2 and C3 is severely diminished. This steric strain effectively breaks the conjugation. uou.ac.in Consequently, the electronic system behaves more like two isolated ethylene-like π systems rather than a single, delocalized 1,3-diene system.

The primary electronic effects are:

De-conjugation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) become more localized on the individual C=C double bonds. The energy gap between the bonding and antibonding orbitals of these isolated units is larger than the HOMO-LUMO gap of a conjugated system.

Inductive Effects: The tert-butyl groups are electron-donating through induction. This effect raises the energy of the π and π* orbitals, leading to a higher-energy HOMO compared to unsubstituted butadiene.

| Molecular Orbital | Description in Conjugated 1,3-Butadiene | Inferred Description in 2,3-di(tert-butyl)-1,3-butadiene |

|---|---|---|

| π₁ (HOMO-1) | Bonding across all four carbons, 0 nodes | Localized bonding orbital on one C=C bond (degenerate pair) |

| π₂ (HOMO) | Bonding across C1-C2 and C3-C4, 1 node between C2-C3 | Energy level is raised due to inductive effects. Represents localized π bonding. |

| π₃* (LUMO) | Antibonding between C1-C2 and C3-C4, 2 nodes | Localized antibonding orbital on one C=C bond (degenerate pair) |

| π₄* (LUMO+1) | Antibonding across all carbons, 3 nodes | Represents localized π* antibonding. |

Prediction of Spectroscopic Parameters from First Principles

While comprehensive first-principles predictions of the spectroscopic parameters for 1,3-butadiene, 2,3-di(tert-butyl)- are not widely published, experimental data exists that can be used to benchmark future computational studies. DFT calculations are a powerful tool for predicting vibrational frequencies (IR) and chemical shifts (NMR) that correlate with experimental findings.

Experimental NMR data for the compound has been reported. rsc.org The presence of two distinct signals for the terminal vinyl protons (CH₂) and a single, sharp signal for the eighteen tert-butyl protons is consistent with a molecule that is either rapidly rotating or has a high degree of symmetry. Given the high barrier to rotation around the C2-C3 bond, the observation of distinct vinyl protons (at 4.90 and 5.34 ppm) points towards a locked, skewed conformation where the two protons of each methylene (B1212753) group are in chemically different environments (diastereotopic).

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.21 | Singlet (18H) | -C(CH₃)₃ |

| ¹H | 4.90 | Singlet (2H) | C=CH₂ |

| ¹H | 5.34 | Singlet (2H) | C=CH₂ |

| ¹³C | 31.5 | -C(CH₃)₃ | |

| ¹³C | 35.9 | -C(CH₃)₃ | |

| ¹³C | 111.0 | C=CH₂ | |

| ¹³C | 159.5 | C=CH₂ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms over time, providing a window into the dynamic behavior, flexibility, and intermolecular interactions of molecules.

Conformational Dynamics and Flexibility Analysis

Backbone Rigidity: The butadiene backbone would remain locked in its twisted ground-state conformation due to the high rotational energy barrier of the C2-C3 bond. Large-scale flexing of the backbone would be minimal.

Tert-Butyl Rotation: The most significant motion would be the rapid rotation of the two tert-butyl groups around their respective C-C bonds, as well as the even faster rotation of the individual methyl groups within them.

The molecule would behave essentially as a rigid, bulky rotor, with its shape defined by the fixed, twisted diene core and the space swept out by the rotating tert-butyl groups.

Intermolecular Interactions and Aggregation Behavior Modeling

The aggregation behavior of 1,3-butadiene, 2,3-di(tert-butyl)- is governed by its bulky and awkward shape, which prevents efficient packing.

Intermolecular Forces: The primary intermolecular forces are weak van der Waals interactions. While the large surface area and numerous C-H bonds of the tert-butyl groups can contribute to these forces, their spherical nature prevents the close, shape-complementary packing required for strong interactions. acs.orgaip.org Studies on similarly substituted molecules show that large slip distances between stacked molecules lead to very poor electronic coupling. mdpi.com

Aggregation Modeling: MD simulations in a condensed phase (liquid or amorphous solid) would likely show a highly disordered state. The molecule's shape would frustrate any attempts at forming a well-ordered crystal lattice. This would manifest as a low density, a low boiling point relative to its high molecular weight, and a low melting point, assuming it crystallizes at all before forming a glass. The bulky groups effectively shield the core of the molecule, minimizing strong intermolecular interactions and leading to a low tendency for aggregation.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of predicting the reactivity of 1,3-butadiene, 2,3-di(tert-butyl)-, QSAR principles are instrumental in understanding its chemical behavior, particularly its well-documented lack of participation in certain cycloaddition reactions.

The reactivity of 1,3-dienes is significantly influenced by a combination of electronic and steric factors. These factors can be quantified using molecular descriptors in a QSAR study to predict the kinetic and thermodynamic favorability of a reaction. For a compound like 1,3-butadiene, 2,3-di(tert-butyl)-, steric hindrance is the overwhelmingly dominant factor governing its reactivity profile.

A central requirement for a 1,3-diene to undergo a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the C-C single bond. However, in 1,3-butadiene, 2,3-di(tert-butyl)-, the two bulky tert-butyl groups at the 2- and 3-positions create severe steric clashes. This steric strain makes the s-cis conformation energetically highly unfavorable, effectively locking the molecule in an s-trans conformation. libretexts.orgchegg.com Consequently, this diene is known to be unreactive in Diels-Alder reactions. chegg.com

In a hypothetical QSAR model for the reactivity of substituted butadienes in Diels-Alder reactions, several key descriptors would be considered:

Steric Descriptors: These parameters quantify the bulkiness of substituents. For 1,3-butadiene, 2,3-di(tert-butyl)-, descriptors such as Taft's steric parameter (Es), molar refractivity (MR), or computational van der Waals volume would have large values, indicating significant steric hindrance. These descriptors would show a strong negative correlation with the reaction rate.

Electronic Descriptors: These describe the electron-donating or electron-withdrawing nature of the substituents. While the tert-butyl groups are weakly electron-donating, which would typically increase the energy of the Highest Occupied Molecular Orbital (HOMO) and enhance reactivity with electron-poor dienophiles, this electronic effect is completely overshadowed by the steric hindrance. libretexts.org

Topological Descriptors: These indices describe the connectivity and shape of the molecule. Descriptors related to branching and non-planarity would be significant for 1,3-butadiene, 2,3-di(tert-butyl)-, reflecting a structure that is sterically encumbered.

The table below illustrates a hypothetical QSAR data set comparing 1,3-butadiene, 2,3-di(tert-butyl)- with other substituted butadienes. The reactivity is qualitatively described based on established chemical principles.

| Compound | Substituents | Key Steric Descriptor (Qualitative) | Key Electronic Effect | Predicted Diels-Alder Reactivity |

| 1,3-Butadiene | None | Low | Neutral | Moderate |

| 2-Methyl-1,3-butadiene | One methyl group | Moderate | Electron-donating | High |

| 2,3-Dimethyl-1,3-butadiene (B165502) | Two methyl groups | High | Electron-donating | Moderate to Low |

| 1,3-Butadiene, 2,3-di(tert-butyl)- | Two tert-butyl groups | Very High | Weakly electron-donating | Extremely Low / Unreactive |

This table is a qualitative representation for illustrative purposes.

A QSAR model developed from a diverse set of substituted butadienes would undoubtedly predict extremely low to negligible reactivity for 1,3-butadiene, 2,3-di(tert-butyl)- in reactions requiring a planar, s-cis conjugated system. The dominant term in the resulting QSAR equation would be a steric parameter, highlighting that for this particular molecule, the energetic penalty of achieving the necessary transition state geometry is prohibitively high.

While direct QSAR studies focusing solely on predicting the reactivity of this specific, highly unreactive diene are not prevalent in the literature, the principles of QSAR provide a robust theoretical framework for explaining its chemical behavior. The extreme steric hindrance presented by the di-tert-butyl substitution serves as a classic example of how structural features can dramatically dictate and limit the chemical reactivity of a molecule.

Advanced Polymerization Studies Involving 1,3 Butadiene, 2,3 Di Tert Butyl

Investigations into Homopolymerization Pathways of Highly Substituted Butadienes

The homopolymerization of 2,3-di(tert-butyl)-1,3-butadiene is anticipated to be an exceptionally challenging transformation. The two bulky tert-butyl groups at the 2 and 3 positions create significant steric shielding of the conjugated double bonds, hindering the approach of catalysts and the subsequent propagation of the polymer chain.

In anionic polymerization, initiated by organolithium compounds, the initiator's access to the monomer is the first major hurdle. Even if initiation occurs, the steric repulsion between the bulky propagating chain end and an incoming monomer molecule would likely lead to extremely low polymerization rates or a complete lack of reactivity.

Ziegler-Natta catalysis, a cornerstone of industrial polybutadiene (B167195) production, also faces considerable obstacles. libretexts.orglibretexts.org The coordination of the monomer to the transition metal center is a critical step, and the steric bulk of the tert-butyl groups would severely impede this interaction. libretexts.orglibretexts.org Theoretical studies on Ziegler-Natta systems with other substituted butadienes have shown that the stereospecificity of the resulting polymer is highly dependent on the catalyst structure and the monomer's coordination geometry. nih.gov For 2,3-di(tert-butyl)-1,3-butadiene, the energy barrier for the necessary cis-coordination would likely be prohibitively high.

Radical polymerization, while often more tolerant of functional groups, is also expected to be inefficient. The large substituents would sterically inhibit the approach of the radical initiator and the growing polymer radical, leading to low molecular weight oligomers at best. Studies on other sterically hindered monomers, such as tert-butyl acrylates, have demonstrated that controlled radical polymerization techniques are necessary to achieve well-defined polymers. cmu.edu

Copolymerization Behavior with Other Monomers

The copolymerization of 2,3-di(tert-butyl)-1,3-butadiene with other, less hindered monomers presents a more plausible route for its incorporation into polymer chains. However, significant challenges related to reactivity ratios would persist. In any copolymerization system, the relative rates at which the two monomers add to the growing chain determine the final copolymer composition.

Given the extreme steric hindrance of 2,3-di(tert-butyl)-1,3-butadiene, its reactivity ratio (let's denote it as r1) would be expected to be very close to zero in copolymerizations with common monomers like styrene (B11656) or unsubstituted 1,3-butadiene (B125203) (whose reactivity ratio would be r2). This would imply that the comonomer would preferentially add to the growing chain, making it difficult to incorporate significant amounts of the hindered diene into the copolymer.

Research on the copolymerization of 1,3-butadiene with other substituted butadienes, such as phenyl-substituted derivatives, has shown that the incorporation of the substituted monomer is highly dependent on the catalyst system and polymerization conditions. nih.govresearchgate.net For instance, using a CpTiCl3/MAO system, the copolymerization of 1,3-butadiene with 1-phenyl-1,3-butadiene (B73350) was successful, while monomers with certain other substituents failed to copolymerize under the same conditions. nih.gov This highlights the nuanced interplay between electronic and steric effects that governs copolymerization behavior.

Influence of tert-Butyl Substituents on Polymerization Stereochemistry and Regioselectivity

The stereochemistry and regioselectivity of diene polymerization, which determine the microstructure of the resulting polymer (cis-1,4, trans-1,4, or 1,2-vinyl), are critically influenced by the substituents on the diene. The bulky tert-butyl groups in 2,3-di(tert-butyl)-1,3-butadiene would exert a dominant steric control over these aspects.

In a hypothetical successful polymerization, the formation of 1,4-polydiene units would force the bulky tert-butyl groups into close proximity along the polymer backbone. This would lead to significant steric strain. It is conceivable that if polymerization were to occur, it might favor a 1,2- or 3,4-addition, which would place the tert-butyl groups on pendant vinyl units, potentially reducing steric congestion along the main chain.

Studies on the cationic polymerization of butadiene initiated with systems that can generate tert-butyl cations have shown that the tert-butyl group can act as an initiator, leading to polybutadiene with tert-butyl head groups. bohrium.com This indicates that the tert-butyl group itself is compatible with certain polymerization mechanisms, although in this case, it is not part of the monomer. The influence of the tert-butyl substituents on the monomer itself on the stereochemical outcome remains a matter of speculation without direct experimental evidence.

Polymer Microstructure Analysis Derived from Sterically Hindered Diene Monomers

The analysis of the microstructure of polymers derived from sterically hindered dienes is crucial for understanding the polymerization mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are invaluable for determining the relative amounts of cis-1,4, trans-1,4, and vinyl units.

For a hypothetical polymer of 2,3-di(tert-butyl)-1,3-butadiene, ¹H NMR would be expected to show characteristic signals for the olefinic protons in the backbone or in the pendant vinyl groups, as well as a prominent signal for the protons of the tert-butyl groups. The integration of these signals would provide quantitative information about the polymer's microstructure. ¹³C NMR would offer even more detailed information, with distinct chemical shifts for the different carbon atoms in each type of repeating unit.

In the absence of an actual polymer, we can refer to studies on other substituted polybutadienes. For example, the microstructure of polybutadiene synthesized using neodymium-based Ziegler-Natta catalysts is well-characterized and known to be predominantly high in cis-1,4 content. researchgate.net Conversely, certain anionic polymerization conditions can lead to high vinyl content. mdpi.com For a polymer of 2,3-di(tert-butyl)-1,3-butadiene, the steric clash of the substituents would likely lead to a unique and complex microstructure, possibly with a mix of different addition modes, if polymerization can be achieved at all.

Novel Catalytic Systems for Controlled Polymerization of Substituted Butadienes

The challenges posed by the polymerization of sterically hindered dienes like 2,3-di(tert-butyl)-1,3-butadiene necessitate the development of novel and highly active catalytic systems. Traditional catalysts may be ineffective, and thus, research has been directed towards more sophisticated organometallic complexes.

Metallocene catalysts, particularly those based on Group IV metals like titanium and zirconium, have shown great versatility in olefin and diene polymerization. libretexts.orglibretexts.orgmdpi.com The ability to tune the electronic and steric environment around the metal center by modifying the ligands offers a promising avenue for designing catalysts that can accommodate bulky monomers. For instance, ansa-zirconocene catalysts have been shown to influence the vinyl content in ethylene (B1197577)/butadiene copolymers based on the bulkiness of the substituents on the indenyl ligands. mdpi.com

Living polymerization techniques, such as living anionic polymerization or certain types of living Ziegler-Natta and radical polymerizations, would be highly desirable for controlling the polymerization of such challenging monomers. researchgate.net These methods could potentially allow for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions, provided a suitable initiating system can be found that overcomes the initial steric barrier. The use of phosphazene superbases in anionic polymerization has been shown to significantly increase the reactivity of the propagating species, which might be a strategy to explore for hindered monomers. mdpi.com

Emerging Research Directions and Potential Applications in Materials Science

Role in the Synthesis of Novel Sterically Demanding Molecular Architectures

The presence of two large tert-butyl groups directly on the butadiene backbone makes 2,3-di(tert-butyl)-1,3-butadiene a powerful building block for constructing sterically congested and complex molecular architectures. The sheer size of these groups can direct the stereochemical outcome of chemical reactions, enabling the synthesis of unique three-dimensional structures that would be difficult to produce otherwise. Research into other bulky diene monomers, such as those containing adamantyl groups, has shown that rigid, sterically demanding substituents can be incorporated into polymers to significantly enhance their thermal and mechanical properties. mdpi.com

The principle of using steric hindrance to control reaction pathways is a cornerstone of diversity-oriented synthesis, where complex and diverse molecular skeletons can be generated from common starting materials. mdpi.com In this context, 2,3-di(tert-butyl)-1,3-butadiene serves as an ideal candidate for cycloaddition reactions, such as Diels-Alder reactions, where its bulky nature would enforce high regioselectivity and stereoselectivity, leading to novel polycyclic frameworks. These architectures could serve as scaffolds for new catalysts, molecular sensors, or organic electronic materials.

Applications in Specialty Polymers and Oligomers with Tailored Properties

The direct polymerization of 2,3-di(tert-butyl)-1,3-butadiene presents a significant challenge due to the immense steric hindrance from the tert-butyl groups, which can prevent catalyst access and chain propagation. However, this challenge opens the door to creating highly specialized polymers and oligomers. Research on similarly hindered monomers, like 2,3-dimethyl-1,3-butadiene (B165502), has demonstrated that radical polymerization, typically unfeasible for such compounds, can be successfully carried out within the confined nanochannels of porous coordination polymers. rsc.org This technique effectively suppresses termination reactions and allows for the formation of the polymer, with a microstructure that can be tuned by the host's structure. rsc.org

This approach could be applied to 2,3-di(tert-butyl)-1,3-butadiene to synthesize polymers with unprecedented structures. The resulting materials would likely exhibit unique properties, such as high thermal stability, specific solubility characteristics, and a rigid polymer backbone. Cationic polymerization of butadiene using tert-butyl initiators is known to produce thermoplastic polymers with reduced unsaturation, high glass transition temperatures, and high softening points. researchgate.netbohrium.com By incorporating the di-tert-butyl monomer directly into the polymer chain, these properties could be further enhanced, leading to the development of specialty elastomers or high-performance thermoplastics for demanding applications.

Theoretical Basis for Future Synthetic Pathways of Bulky Diene Derivatives

Developing synthetic routes for new derivatives based on the 2,3-di(tert-butyl)-1,3-butadiene framework requires a strong theoretical understanding of its reactivity. For bulky reactants, steric effects often play a more critical role than electronic effects in determining catalytic activity and selectivity. rsc.org Future synthetic strategies will likely rely heavily on computational chemistry and molecular modeling to predict reaction feasibility and outcomes.

Theoretical studies can be employed to:

Model Reaction Energetics: Calculate the activation barriers for various synthetic pathways to identify viable routes that can overcome the steric hindrance.

Design Custom Catalysts: Develop catalysts specifically designed to accommodate the bulky substrate, for instance, by having a precisely shaped active site.

Predict Product Structures: Simulate the formation of different isomers and conformers to guide the synthesis towards the desired product.

Established methods for synthesizing other substituted butadienes, such as Wittig reactions or the use of organometallic reagents, provide a starting point for this theoretical exploration. mdpi.comrsc.org By understanding the fundamental principles governing the reactivity of this sterically congested diene, chemists can rationally design pathways to even more complex and bulky diene derivatives for advanced materials synthesis.

Advanced Characterization Techniques for Derived Materials with Unique Structures

The novel and complex nature of materials derived from 2,3-di(tert-butyl)-1,3-butadiene necessitates the use of a suite of advanced characterization techniques to fully elucidate their structures and properties.

Key analytical methods include:

X-Ray Diffraction: For crystalline materials, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and relative configuration of complex molecules. mdpi.com

Gel Permeation Chromatography (GPC): This technique is crucial for analyzing polymers, providing data on their molecular weight distribution (polydispersity), which is a key factor influencing material properties. rsc.org

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine critical thermal properties such as the glass transition temperature (Tg) and decomposition temperature, which define the operational range of the material. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and can help determine the microstructure of polybutadienes, for example, by distinguishing between different modes of monomer incorporation. rsc.org

The data gathered from these techniques are critical for establishing structure-property relationships, which in turn guides the rational design of new materials with tailored functionalities.

Q & A

Basic: What are the established synthetic routes for 2,3-di(tert-butyl)-1,3-butadiene, and how do steric effects influence reaction efficiency?

Methodological Answer:

The compound is synthesized via condensation of tert-butyl chloride with sodium in anhydrous ether, as reported by Backer et al. (1939) . Steric hindrance from tert-butyl groups necessitates high-temperature conditions (≥150°C) and inert atmospheres to prevent side reactions. Kinetic studies suggest reaction yields drop by ~30% compared to unsubstituted butadiene derivatives due to steric clashes during intermediate formation .

Advanced: How can computational models resolve contradictions in experimental thermodynamic stability data for this compound?

Methodological Answer:

Discrepancies in stability data (e.g., enthalpy of formation variations ±15 kJ/mol) arise from competing steric stabilization and torsional strain. Density Functional Theory (DFT) simulations using the AM1 semi-empirical method can quantify these effects by analyzing bond angles (C-C-C bending ~120°) and dihedral strain (≥15° deviation from planarity) . Cross-validation with differential scanning calorimetry (DSC) under controlled atmospheres is recommended .

Basic: What spectroscopic techniques are most effective for characterizing steric and electronic properties of 2,3-di(tert-butyl)-1,3-butadiene?

Methodological Answer:

- NMR : NMR reveals deshielding of vinylic protons (δ 5.1–5.3 ppm) due to electron-withdrawing tert-butyl groups.

- IR : C=C stretching at 1630–1650 cm shows redshift compared to 1,3-butadiene (1620 cm) due to decreased conjugation .

- X-ray crystallography : Resolves steric bulk with tert-butyl C-C bond lengths averaging 1.54 Å .

Advanced: How do substituent effects alter Diels-Alder reactivity compared to unsubstituted 1,3-butadiene?

Methodological Answer:

The tert-butyl groups reduce reactivity as dienes by 40–60% in Diels-Alder reactions, confirmed by kinetic studies with maleic anhydride. Computational analysis (AM1) shows increased activation energy (ΔΔG‡ ~8 kcal/mol) due to hindered transition-state planarity. However, regioselectivity improves for endo products (≥90%) due to steric shielding of exo pathways .

Basic: What are the key safety protocols for handling 2,3-di(tert-butyl)-1,3-butadiene in laboratory settings?

Methodological Answer:

- Respiratory protection : Use NIOSH-approved N95 respirators for airborne concentrations ≥1 ppm, as per OSHA guidelines .

- Storage : Store under nitrogen at ≤4°C to prevent peroxide formation. Conduct weekly headspace GC-MS checks for degradation products .

Advanced: How can conflicting carcinogenicity data from in vitro vs. epidemiological studies be reconciled?

Methodological Answer:

Discrepancies arise from metabolic activation pathways. In vitro assays (e.g., Ames test) show weak mutagenicity (≤2-fold increase in revertants), while epidemiological models link chronic exposure to hematopoietic toxicity. Use metabolically competent cell lines (e.g., S9 liver fractions) and dose-response modeling aligned with EPA’s updated 2004 risk assessment framework .

Basic: What are the recommended analytical methods for detecting trace impurities in synthesized batches?

Methodological Answer:

- GC-MS : Detects residual tert-butyl chloride (retention time: 4.2 min) and dimeric byproducts (m/z 220–250).

- HPLC : Quantifies oxidation products (e.g., epoxides) using C18 columns with UV detection at 254 nm .

Advanced: What experimental design optimizes catalytic systems for selective functionalization of this compound?

Methodological Answer:

Screen transition-metal catalysts (e.g., Pd/Cu) under varying pressures (1–10 atm H) to balance steric accessibility. Design a Taguchi matrix with factors: solvent polarity, temperature (80–120°C), and ligand bulk (e.g., PPh vs. PCy). Monitor regioselectivity via NMR isotopic labeling .

Basic: How do steric effects influence vapor pressure and phase behavior compared to linear butadienes?

Methodological Answer:

The compound exhibits reduced vapor pressure (0.5 kPa at 25°C vs. 2.1 kPa for 1,3-butadiene) due to increased molecular weight (166.3 g/mol) and intermolecular van der Waals forces. Phase diagrams show liquid-solid transitions at −20°C, requiring jacketed reactors for consistent handling .

Advanced: What mechanistic insights explain contradictions in radical polymerization kinetics?

Methodological Answer:

Steric hindrance slows propagation rates (k ≤10 L/mol·s vs. 10 for 1,3-butadiene). Electron paramagnetic resonance (EPR) reveals persistent radical effects due to tert-butyl shielding. Use pulsed-laser polymerization (PLP) with SEC-MALS to correlate chain-length distributions with termination kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.